molecular formula C16H22Cl3N3O2 B10821216 Bendamustine-d4 (hydrochloride)

Bendamustine-d4 (hydrochloride)

Cat. No.: B10821216
M. Wt: 398.7 g/mol
InChI Key: ZHSKUOZOLHMKEA-NLSMDPAKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bendamustine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the bendamustine molecule. This can be achieved through a series of chemical reactions starting from the appropriate deuterated precursors. The process typically involves:

Industrial Production Methods: Industrial production of bendamustine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Bendamustine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bendamustine-d4 (hydrochloride) is widely used in scientific research due to its stability and distinct mass, making it an ideal internal standard for mass spectrometry. Its applications include:

    Chemistry: Used in analytical chemistry for the quantification of bendamustine.

    Biology: Studied for its effects on DNA and cellular processes.

    Medicine: Research on its pharmacokinetics and pharmacodynamics.

    Industry: Quality control in pharmaceutical manufacturing

Mechanism of Action

Bendamustine-d4 (hydrochloride) exerts its effects primarily through alkylation, leading to DNA crosslinking and subsequent cell death. It targets both actively dividing and quiescent cells, making it effective against various cancer types. The molecular pathways involved include:

    DNA Damage Response: Activation of repair mechanisms.

    Apoptosis: Induction of programmed cell death.

    Cell Cycle Arrest: Inhibition of cell division

Comparison with Similar Compounds

Bendamustine-d4 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry. Similar compounds include:

Properties

Molecular Formula

C16H22Cl3N3O2

Molecular Weight

398.7 g/mol

IUPAC Name

4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,9D2;

InChI Key

ZHSKUOZOLHMKEA-NLSMDPAKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C.Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Origin of Product

United States

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